5,8-Dimethyl-9h-carbazol-3-ol
Overview
Description
5,8-Dimethyl-9H-carbazol-3-ol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxyl and methyl groups in its structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-9H-carbazol-3-ol can be achieved through a hydroxydeboronation reaction. This method involves the use of N-protected carbazol-3-yl-boronic acid derivatives, which are hydroxydeboronated under mild conditions using hydrogen peroxide . This approach allows for the efficient production of 3-hydroxycarbazoles, which serve as precursors for various analogs.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of cost-effective starting materials and scalable reaction protocols would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethyl-9H-carbazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the available positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydrocarbazoles.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-9H-carbazol-3-ol involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound binds to and inhibits the activity of human topoisomerase I, an enzyme crucial for DNA replication and transcription.
Actin Dynamics Interference: It disrupts the normal organization of the actin cytoskeleton, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
- 3,6-Dimethyl-9H-carbazole
- 2,7-Dimethyl-9H-carbazole
- 9H-carbazol-3-ol
Comparison: 5,8-Dimethyl-9H-carbazol-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while 3,6-Dimethyl-9H-carbazole and 2,7-Dimethyl-9H-carbazole share similar structural frameworks, their electronic properties and reactivity differ due to the variation in substituent positions .
Properties
IUPAC Name |
5,8-dimethyl-9H-carbazol-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-3-4-9(2)14-13(8)11-7-10(16)5-6-12(11)15-14/h3-7,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYKPVBQQUNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)O)NC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220188 | |
Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69902-43-8 | |
Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069902438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-1,4-dimethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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